![molecular formula C8H12Cl2N2 B1378620 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride CAS No. 1423031-65-5](/img/structure/B1378620.png)
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride
Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 2-(Chloromethyl)pyridine hydrochloride, are used as intermediates in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a chloromethylpyridine derivative, it might undergo reactions typical of pyridines and chloromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds like 2-chloromethylpyridine hydrochloride are solid at room temperature .Scientific Research Applications
Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
“2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride” has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This application is crucial as it contributes to the enhancement of MRI scans, providing clearer and more detailed images for medical diagnostics.
Alkylation of Calixarenes
This compound serves as a reagent in the base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Calixarenes are important in the development of new materials and sensors, and their modification through alkylation opens up possibilities for creating novel chemical structures with specific functions.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-N-ethylpyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-10-7-3-4-11-8(5-7)6-9;/h3-5H,2,6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOFUGMKFAJWKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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